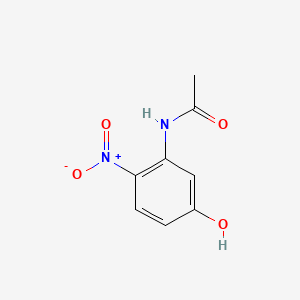

N-(5-hydroxy-2-nitrophenyl)acetamide

Description

Contextualization within the Class of Nitro-Acetamide Compounds

N-(5-hydroxy-2-nitrophenyl)acetamide belongs to the broader class of nitro-acetamide compounds, which are structurally defined by the presence of at least one nitro group (-NO₂) and an acetamide (B32628) group (-NHCOCH₃) attached to a phenyl ring. ontosight.aiontosight.ai These compounds are significant in organic synthesis, often serving as crucial intermediates. unacademy.comjcbsc.org The electrophilic nature of the nitro group and the directing effects of the acetamide group influence the reactivity of the aromatic ring, making them versatile precursors for the synthesis of dyes, pharmaceuticals, and other complex organic molecules. jcbsc.orgwikipedia.org

The specific placement of the hydroxyl (-OH), nitro (-NO₂), and acetamide (-NHCOCH₃) groups on the phenyl ring in this compound dictates its unique chemical properties, including its acidity, solubility, and potential for intermolecular interactions such as hydrogen bonding. These features distinguish it from its isomers, such as N-(4-hydroxy-2-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide, which have been the subject of more extensive investigation. mdpi.comnih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 67915-26-8 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Historical Trajectory of Research on Hydroxylated Nitrophenyl Acetamides

Research into hydroxylated nitrophenyl acetamides is rooted in the long-standing scientific interest in acetanilide (B955) (N-phenylacetamide) and its derivatives, which dates back to early pharmaceutical chemistry. The parent compound, acetanilide, was one of the first synthetic analgesics, leading to extensive exploration of its substituted analogues to improve efficacy and understand structure-activity relationships.

The foundational chemical reactions that enable the creation of these molecules, particularly electrophilic aromatic substitution for nitration, have been cornerstones of organic chemistry for over a century. jcbsc.org The synthesis of specific isomers, such as N-(4-hydroxy-2-nitrophenyl)acetamide, has been achieved through methods like the acetylation of the corresponding nitroaniline precursor. nih.gov While detailed historical records for this compound are sparse, the trajectory of related compounds suggests that its synthesis and initial study are products of the systematic exploration of aromatic chemistry, driven by the search for new materials and biologically active molecules. Early work focused primarily on synthesis and basic characterization, while more recent studies have expanded to include detailed structural analysis and biological screening.

Contemporary Research Significance and Unaddressed Scientific Questions

The contemporary significance of this compound is largely inferred from recent, detailed studies on its isomers, which have revealed novel biological roles and activities. For instance, research published in 2022 identified N-(2-hydroxy-5-nitrophenyl)acetamide as a microbial degradation product of benzoxazolinones, naturally occurring plant defense compounds. mdpi.comnih.gov This isomer was found to be bioactive, capable of altering gene expression in the model plant Arabidopsis thaliana. mdpi.comnih.gov Microorganisms and plants were also shown to detoxify this compound through processes like glucosylation and sulfation. mdpi.comnih.gov

This recent focus on the biological and environmental roles of its isomers raises significant questions about this compound itself:

Biological Activity: Does this compound possess similar or distinct bioactive properties? Its specific substitution pattern could lead to different interactions with biological targets.

Metabolic Fate: Could this compound also be a product of microbial or plant metabolism, and what are its downstream detoxification pathways?

Synthetic Utility: While its role as a synthetic intermediate is established for the general class, the specific potential of the 5-hydroxy-2-nitro isomer as a precursor for novel heterocyclic systems or other functional molecules remains largely unexplored.

Solid-State Properties: Detailed crystallographic analysis, which has been performed on isomers like N-(4-hydroxy-2-nitrophenyl)acetamide to understand how molecular planarity and hydrogen bonding influence crystal packing, has not been reported for this compound. nih.govresearchgate.net Such studies are crucial for understanding its material properties.

Addressing these questions forms the basis of current and future research into this specific compound.

Overview of Key Research Domains and Methodological Approaches

The study of this compound and its relatives spans several key scientific domains and employs a range of modern analytical and synthetic techniques.

Key Research Domains:

Organic Synthesis: The primary domain involves the development of efficient synthesis routes and the use of the compound as a building block for more complex molecules. jcbsc.org

Medicinal Chemistry: Drawing parallels from related acetamide derivatives, this field explores the potential of the compound as a scaffold for developing new therapeutic agents. ontosight.airesearchgate.net

Biochemistry and Metabolomics: Research on isomers suggests a role in microbial and plant metabolic pathways, placing it within the scope of studies on biotransformation and detoxification. mdpi.comnih.gov

Structural Chemistry and Crystallography: This area focuses on elucidating the precise three-dimensional structure of these molecules to understand how their architecture influences their physical and chemical properties. nih.goviucr.org

Methodological Approaches: The methodologies used to synthesize, purify, and characterize these compounds are standard in modern chemical research. Synthesis often involves the nitration of a hydroxylated acetanilide precursor or the acetylation of a hydroxylated nitroaniline. jcbsc.orgnih.gov Purification and isolation of the desired isomer typically rely on chromatographic techniques.

Table 2: Common Methodological Approaches in Nitrophenyl Acetamide Research

| Methodology | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of isomers; quantification in biological samples. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise chemical structure and connectivity of atoms. nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation. jcbsc.orgnih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., -OH, -NO₂, C=O) present in the molecule. jcbsc.org |

| Single-Crystal X-ray Diffraction | Determination of the three-dimensional atomic arrangement and intermolecular interactions in the solid state. nih.gov |

| Gene Expression Analysis | Assessment of biological activity by measuring changes in gene transcription in response to the compound. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(5-hydroxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(12)2-3-8(7)10(13)14/h2-4,12H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYFITVQMIFCGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 5 Hydroxy 2 Nitrophenyl Acetamide

Established Synthetic Pathways for the Core Molecular Scaffold

The primary route for the synthesis of N-(5-hydroxy-2-nitrophenyl)acetamide hinges on the regioselective nitration of a suitably protected aminophenol precursor. The most common starting material is 3-aminophenol (B1664112), which undergoes a two-step transformation involving initial protection of the amine functionality followed by the critical nitration step.

Key Reaction Mechanisms and Optimal Reaction Conditions

The synthesis commences with the acetylation of 3-aminophenol to form N-(3-hydroxyphenyl)acetamide. This is a standard procedure typically carried out using acetic anhydride (B1165640) in an appropriate solvent. The acetylation serves a dual purpose: it protects the amino group from oxidation during the subsequent nitration and transforms it into an ortho-, para-directing acetamido group.

The core of the synthesis lies in the regioselective nitration of N-(3-hydroxyphenyl)acetamide. The acetamido and hydroxyl groups are both activating and ortho-, para-directing. However, the acetamido group generally exerts a stronger directing effect, favoring substitution at the positions ortho and para to it. The position ortho to the acetamido group and meta to the hydroxyl group (C2) is sterically less hindered and electronically activated, making it the primary site for nitration.

The reaction mechanism involves the in situ generation of the nitronium ion (NO₂⁺) from a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst like sulfuric acid. The nitronium ion then acts as an electrophile, attacking the electron-rich aromatic ring of N-(3-hydroxyphenyl)acetamide to form a sigma complex (arenium ion intermediate). Subsequent deprotonation restores the aromaticity, yielding the desired this compound.

Optimal reaction conditions are crucial to maximize the yield of the desired isomer and minimize the formation of byproducts. Key parameters that are carefully controlled include:

Temperature: The nitration is highly exothermic and is typically performed at low temperatures (e.g., 0-10 °C) to control the reaction rate and prevent over-nitration or side reactions.

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common choice. The ratio of these acids can influence the concentration of the nitronium ion and thus the reaction rate. Other nitrating agents, such as copper(II) nitrate, have also been explored for regioselective nitration of phenols under milder conditions. researchgate.net

Solvent: Acetic acid is often used as a solvent as it can dissolve the starting material and is relatively stable under the reaction conditions.

A plausible reaction scheme is outlined below:

Step 1: Acetylation of 3-Aminophenol

HO-C₆H₄-NH₂ + (CH₃CO)₂O → HO-C₆H₄-NHCOCH₃ + CH₃COOH

Step 2: Nitration of N-(3-Hydroxyphenyl)acetamide

HO-C₆H₄-NHCOCH₃ + HNO₃/H₂SO₄ → HO-(NO₂)-C₆H₃-NHCOCH₃ + H₂O

Precursor Compounds and Reagent Selection

The primary precursor for this synthesis is 3-aminophenol . The selection of reagents for each step is critical for a successful synthesis.

| Reaction Step | Precursor/Intermediate | Reagents | Purpose |

| Acetylation | 3-Aminophenol | Acetic anhydride | Protection of the amino group and activation of the ring for regioselective nitration. |

| Nitration | N-(3-hydroxyphenyl)acetamide | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Introduction of the nitro group at the C2 position. |

Strategies for Improving Reaction Yield and Purity

Maximizing the yield and purity of this compound involves careful control over the reaction conditions and effective purification techniques.

Improving Reaction Yield:

Slow and Controlled Addition: The dropwise addition of the nitrating agent to the solution of N-(3-hydroxyphenyl)acetamide at a controlled low temperature is essential to prevent localized overheating and the formation of undesired isomers or dinitrated products.

Stoichiometry: Precise control of the stoichiometric ratio of the nitrating agent is important. An excess of the nitrating agent can lead to over-nitration.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for quenching the reaction at the optimal time to maximize the formation of the desired product.

Improving Purity:

Recrystallization: The crude product obtained after the reaction is often purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. This process helps to remove unreacted starting materials and isomeric byproducts.

Chromatography: For higher purity, column chromatography using silica (B1680970) gel as the stationary phase and a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be employed to separate the desired isomer from other impurities.

Advanced Derivatization and Analog Synthesis

The presence of three distinct functional groups—hydroxyl, nitro, and acetamido—on the aromatic ring of this compound makes it a versatile platform for the synthesis of a wide range of analogs and derivatives.

Regioselective Functionalization of the Hydroxyl Group

The phenolic hydroxyl group is a prime site for functionalization, most commonly through O-alkylation to form ethers.

The Williamson ether synthesis is a classic and effective method for this transformation. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

General Reaction Scheme:

HO-(NO₂)-C₆H₃-NHCOCH₃ + Base → ⁻O-(NO₂)-C₆H₃-NHCOCH₃

⁻O-(NO₂)-C₆H₃-NHCOCH₃ + R-X → R-O-(NO₂)-C₆H₃-NHCOCH₃ + X⁻

Key Considerations for Regioselectivity:

Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is typically used to deprotonate the phenolic hydroxyl group without affecting the acetamido group.

Alkylating Agent: A variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) can be used to introduce different alkyl or arylalkyl groups.

Solvent: A polar aprotic solvent, such as acetone, dimethylformamide (DMF), or acetonitrile (B52724), is commonly employed to facilitate the Sₙ2 reaction.

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | K₂CO₃ | Acetone | N-(5-methoxy-2-nitrophenyl)acetamide |

| Ethyl Bromide | K₂CO₃ | DMF | N-(5-ethoxy-2-nitrophenyl)acetamide |

| Benzyl Chloride | NaH | THF | N-(5-(benzyloxy)-2-nitrophenyl)acetamide |

Modifications and Substitutions on the Nitrophenyl Moiety

The nitro group on the phenyl ring significantly influences the chemical reactivity of the molecule and offers several avenues for further modification.

Reduction of the Nitro Group:

The nitro group can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations. This reduction is a key step in the synthesis of various diamine derivatives.

A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and clean method.

General Reaction Scheme:

HO-(NO₂)-C₆H₃-NHCOCH₃ + [H] → HO-(NH₂)-C₆H₃-NHCOCH₃

Common Reduction Methods:

| Reducing Agent/System | Conditions | Product |

| H₂, Pd/C | Ethanol, Room Temperature | N-(2-amino-5-hydroxyphenyl)acetamide |

| SnCl₂·2H₂O, HCl | Ethanol, Reflux | N-(2-amino-5-hydroxyphenyl)acetamide |

| Fe, NH₄Cl | Ethanol/Water, Reflux | N-(2-amino-5-hydroxyphenyl)acetamide |

Nucleophilic Aromatic Substitution:

The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group. While the position para to the nitro group is occupied by the acetamido group, the position ortho to the nitro group (C1, bearing the acetamido group) could potentially undergo substitution under harsh conditions, though this is less common. More relevant is the potential for substitution of other leaving groups that could be introduced onto the ring. For instance, if a halogen were present, it could be readily displaced by various nucleophiles.

In the context of this compound itself, direct nucleophilic substitution of a hydrogen atom is not a typical reaction. However, the activated nature of the ring due to the nitro group is a key feature that can be exploited in more complex synthetic sequences. For example, in related nitro-halo-aromatic compounds, the halogen can be displaced by amines, alkoxides, or thiolates to introduce a wide range of functionalities. tandfonline.com

The chemical transformations discussed herein underscore the synthetic utility of this compound as a versatile building block in the design and synthesis of more complex molecules with potential applications in various fields of chemistry.

Diversification of the Acetamide (B32628) Linkage

The acetamide group in this compound offers a key site for structural modification, allowing for the introduction of a wide array of functional groups. This diversification can be achieved through several synthetic strategies, primarily involving the hydrolysis of the acetamide to the corresponding amine, 2-amino-5-nitrophenol (B90527), followed by re-acylation, or through direct transamidation reactions.

Hydrolysis and Re-acylation:

Once 2-amino-5-nitrophenol is obtained, it can be reacted with a variety of acylating agents (e.g., acyl chlorides, anhydrides, or carboxylic acids with coupling agents) to introduce different acyl groups at the amino position. This approach provides access to a broad library of compounds with modified side chains.

Transamidation:

Direct transamidation offers a more atom-economical approach to diversifying the acetamide linkage by exchanging the acetyl group with another acyl group without proceeding through the free amine. This reaction is typically catalyzed by metal complexes or proceeds under specific reaction conditions. nih.gov While specific examples for this compound are not extensively documented, the principles of transamidation suggest its applicability. The reaction involves the activation of the amide bond, making it susceptible to nucleophilic attack by a different amine or its equivalent. nih.gov

The following table summarizes potential synthetic routes for the diversification of the acetamide linkage:

| Method | Description | Key Intermediates/Reagents | Potential Products |

| Hydrolysis and Re-acylation | Two-step process involving the cleavage of the acetamide bond followed by the formation of a new amide bond. | 2-amino-5-nitrophenol, various acylating agents (acyl chlorides, anhydrides). | A wide range of N-acyl derivatives of 2-amino-5-nitrophenol. |

| Direct Transamidation | Single-step process where the acetyl group is directly replaced by another acyl group. | This compound, another amide or amine, catalyst (e.g., metal complex). | N-acyl derivatives with different side chains. |

Chemoenzymatic and Biocatalytic Approaches in Synthesis

The application of enzymes in organic synthesis offers significant advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact. For the synthesis of this compound and its derivatives, chemoenzymatic and biocatalytic methods present promising alternatives to traditional chemical synthesis.

Enzymatic Acylation:

A key chemoenzymatic strategy for the synthesis of this compound involves the enzymatic acylation of 2-amino-5-nitrophenol. Lipases are a class of enzymes that have been successfully employed for the selective N-acylation of various amino alcohols and related compounds. brandeis.edunih.gov For instance, the immobilized lipase (B570770) Novozym 435 has demonstrated excellent regioselectivity for the amidation of phenylglycinol. brandeis.edunih.gov This selectivity is attributed to the specific structure of the enzyme's active site. nih.gov A similar approach could be envisioned for the acylation of 2-amino-5-nitrophenol using an appropriate acyl donor, such as an activated ester, in a suitable solvent system. Lipase-catalyzed amidation can also be performed in aqueous media, further enhancing the green credentials of the synthesis. researchgate.net

Microbial Transformations:

Microbial systems offer a platform for complex biotransformations. Research has shown that microorganisms can be used for the nitration of aromatic compounds. For example, endophytic fungi have been shown to convert 2-acetamidophenol (B195528) into N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide in a nitrate-rich environment. mdpi.com This suggests the potential for developing a biocatalytic nitration process for a suitable precursor to obtain this compound.

The following table outlines potential chemoenzymatic and biocatalytic routes:

| Approach | Description | Key Biocatalyst/System | Potential Substrates/Products |

| Enzymatic Acylation | Selective acylation of the amino group of 2-amino-5-nitrophenol. | Immobilized lipases (e.g., Novozym 435). | Substrate: 2-amino-5-nitrophenol; Product: this compound. |

| Microbial Nitration | Introduction of a nitro group onto an aromatic precursor using whole-cell biocatalysts. | Endophytic fungi or other suitable microorganisms. | Substrate: 3-hydroxyacetanilide; Product: this compound. |

Sustainable and Green Chemistry Innovations in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The synthesis of this compound can be made more sustainable through various innovative approaches.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, has been shown to accelerate reaction rates and improve yields in various organic syntheses, including the formation of acetamides. mdpi.com The synthesis of triazole-coupled acetamide derivatives has been successfully achieved with significantly reduced reaction times and improved yields using ultrasound irradiation compared to conventional heating methods. mdpi.com This technique could potentially be applied to the acylation of 2-amino-5-nitrophenol, offering a more energy-efficient and faster synthetic route.

Use of Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. They have been successfully used as media for various chemical and enzymatic reactions. mdpi.com In the context of synthesizing this compound, ionic liquids could be employed as a solvent for either the chemical or enzymatic acylation of 2-amino-5-nitrophenol. The use of ILs can enhance the stability and activity of enzymes like lipases and facilitate product separation and catalyst recycling. mdpi.com

Catalyst-Free and Solvent-Free Conditions:

Developing synthetic methods that minimize or eliminate the use of catalysts and solvents is a key goal of green chemistry. While the nitration of phenols typically requires strong acids, research into milder and more selective nitrating agents and conditions is ongoing. The acylation step to form the acetamide could potentially be carried out under solvent-free conditions, for example, by heating a mixture of the amine and the acylating agent, possibly with microwave assistance.

The following table highlights some green chemistry approaches applicable to the synthesis of this compound:

| Innovation | Description | Potential Benefits |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote the reaction. | Reduced reaction times, increased yields, lower energy consumption. |

| Ionic Liquids as Solvents | Replacement of volatile organic solvents with ionic liquids. | Reduced solvent emissions, potential for catalyst recycling, enhanced enzyme stability. |

| Catalyst-Free/Solvent-Free Reactions | Performing reactions without the use of catalysts or solvents. | Reduced waste, simplified purification, lower environmental impact. |

Elucidation of Molecular Mechanisms of Action for N 5 Hydroxy 2 Nitrophenyl Acetamide

Identification and Characterization of Putative Molecular Targets

The identification of direct molecular targets is a critical step in understanding the pharmacological or biological activity of a compound. This involves a range of biochemical and biophysical assays designed to pinpoint interactions with specific proteins or other macromolecules.

Enzyme Inhibition and Activation Profiling (Cell-Free and In Vitro Systems)

Comprehensive screening of N-(5-hydroxy-2-nitrophenyl)acetamide against panels of purified enzymes in cell-free systems is required to determine its inhibitory or activatory profile. As of the current scientific literature, specific data from in vitro enzyme assays for this compound have not been published. While research has noted that a downstream product of a gene induced by this compound can inhibit an enzyme, direct enzymatic inhibition data for this compound itself is not available. nih.gov

Receptor Binding and Ligand-Protein Interaction Studies

To date, specific receptor binding assays or detailed ligand-protein interaction studies for this compound have not been reported in peer-reviewed literature. Determining whether this compound binds to specific cell surface or intracellular receptors would require dedicated radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) studies, for which data is not currently available.

Modulation of Protein-Protein Interactions

The ability of small molecules to modulate protein-protein interactions (PPIs) represents a significant area of therapeutic interest. However, there is currently no published evidence from specific assays (e.g., yeast two-hybrid, co-immunoprecipitation, or fluorescence resonance energy transfer) to suggest that this compound functions by directly modulating protein-protein interactions.

Investigation of Intracellular Signaling Pathway Perturbations

Beyond direct target binding, understanding how a compound affects the complex network of intracellular signaling is crucial. This involves examining its influence on signaling cascades that regulate cellular processes.

Effects on Kinase Cascades and Phosphorylation Events

Kinase cascades are fundamental to cellular signal transduction. There is no specific data available from kinome profiling or western blot analyses to indicate that this compound directly or indirectly modulates kinase cascades or specific phosphorylation events within cells.

Influence on Transcription Factor Activity and Nuclear Translocation

Evidence suggests that this compound can influence cellular function by altering gene expression, which points to an effect on transcription factor activity. In studies using the model plant Arabidopsis thaliana, treatment with 1 mM of this compound was shown to elicit alterations in the expression profile of several genes. nih.gov

The most significant and responsive change observed was the upregulation of the pathogen-inducible terpene synthase gene, TPS04. nih.gov The induction of this specific gene strongly implies that the compound perturbs signaling pathways that converge on the activation or nuclear translocation of transcription factors responsible for regulating the TPS04 promoter. However, the specific transcription factors involved in this response have not yet been identified. This bioactive effect is reportedly nullified rapidly in biological systems through the process of glucosylation. nih.gov

Table 1: Effect of this compound on Gene Expression in Arabidopsis thaliana

| Compound | Concentration | Model System | Affected Gene | Observed Effect | Citation |

| This compound | 1 mM | Arabidopsis thaliana | TPS04 (terpene synthase 04) | Upregulation | nih.gov |

Regulation of Gene Expression at Transcriptomic and Proteomic Levels

Detailed research on the comprehensive transcriptomic and proteomic effects of this compound remains limited. However, specific studies have begun to shed light on its influence on gene expression in certain model organisms.

In a notable study investigating the bioactivity of this compound in the plant species Arabidopsis thaliana, exposure to the compound was found to elicit alterations in the expression profile of several genes. The most significantly upregulated gene identified was the pathogen-inducible terpene synthase, TPS04. This finding suggests a potential role for this compound in plant defense and stress response pathways.

Further extensive transcriptomic and proteomic analyses are required to fully characterize the broader impact of this compound on gene and protein expression networks in various biological systems. Such studies would be invaluable in elucidating its complete mechanism of action.

Subcellular Localization and Pharmacodynamics at the Cellular Level

Currently, there is a lack of publicly available scientific literature detailing the subcellular localization and cellular pharmacodynamics of this compound. Investigations into how the compound is taken up by cells, its distribution within various cellular compartments (e.g., nucleus, mitochondria, cytoplasm), and its specific interactions with cellular components have not been reported. Understanding these aspects is crucial for a complete picture of its biological activity.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

There are no specific computational chemistry or molecular modeling studies available in the public domain that focus on the ligand-target interactions of this compound. While computational methods are instrumental in predicting the binding affinity and interaction patterns of small molecules with biological targets, such analyses have not yet been published for this particular compound. Future in silico studies, such as molecular docking and molecular dynamics simulations, would be beneficial in identifying potential protein targets and elucidating the structural basis of its activity.

Biological Activities and Preclinical Pharmacological Investigations of N 5 Hydroxy 2 Nitrophenyl Acetamide

In Vitro Biological Activity Profiling: A Patchwork of Preliminary Findings

Investigations into the in vitro biological effects of N-(5-hydroxy-2-nitrophenyl)acetamide are limited. While some studies have explored its antimicrobial properties, a thorough characterization of its activity in cellular models relevant to human diseases is not yet available.

Assessment in Cellular Models

Detailed studies on the effects of this compound on key cellular processes such as viability, proliferation, migration, and apoptosis in mammalian cell lines are not readily found in the current body of scientific literature. One study noted that a 1 mM concentration of the compound can induce changes in the gene expression profile of Arabidopsis thaliana, a plant model system. The most significantly upregulated gene was identified as the pathogen-inducible terpene synthase TPS04. However, the relevance of this finding to mammalian systems and potential therapeutic applications is unclear.

Evaluation in 3D Cell Culture and Organoid Systems

There is currently no available research detailing the evaluation of this compound in 3D cell culture or organoid systems. These advanced cellular models, which more closely mimic the in vivo environment, have not yet been employed to investigate the compound's biological activities.

Activity in Microbial and Fungal Assays

Some research has been conducted on the antimicrobial and antifungal potential of this compound and related compounds. A study on a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides, which includes the compound of interest, indicated a broad spectrum of activity against various microorganisms. nih.gov Another investigation focused on the fungicidal properties of 2-amino-4-nitrophenol (B125904) derivatives, including this compound, against six species of plant-pathogenic fungi. nih.gov This study suggested that modifications to the amino group could enhance the inhibitory effects against specific fungal species. nih.gov Furthermore, research on structurally similar 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivatives has also demonstrated antibacterial and antifungal activities. researchgate.net

Table 1: Summary of In Vitro Antimicrobial and Antifungal Activity

| Assay Type | Target Organisms | Key Findings |

|---|---|---|

| Antimicrobial | Broad spectrum of microorganisms | N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides showed activity. nih.gov |

| Antifungal | Six species of phytopathogenic fungi | This compound demonstrated fungicidal properties. nih.gov |

| Antibacterial & Antifungal | Various bacterial and fungal strains | Structurally related 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivatives were active. researchgate.net |

In Vivo Preclinical Efficacy Studies: A Notable Absence of Data

A critical gap exists in the scientific literature regarding the in vivo preclinical efficacy of this compound. There are no published studies evaluating this specific compound in established animal models of disease. While research on analogous compounds has shown some promise, this data cannot be directly extrapolated to this compound.

Evaluation in Established Animal Models of Disease

No studies were identified that have assessed the efficacy of this compound in animal models of inflammatory, infectious, or neurological disorders. Research on a related compound, N-(2-hydroxyphenyl) acetamide (B32628), has suggested anti-inflammatory effects in a rat model of arthritis. researchgate.net Additionally, analogues such as N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have demonstrated efficacy in a rat model of colitis. nih.gov However, these findings are not directly applicable to the subject compound.

Dose-Efficacy Relationship Characterization in Preclinical Systems

In the absence of any in vivo efficacy studies for this compound, there is no data available to characterize its dose-efficacy relationship in any preclinical system.

Biomarker Identification and Validation in Preclinical Contexts

Comprehensive preclinical studies of this compound in animal models are not widely documented. However, research in the plant model Arabidopsis thaliana has offered initial clues into the compound's biological effects and potential biomarkers. When exposed to this compound, Arabidopsis thaliana exhibits notable changes in its gene expression profile. nih.govnih.gov

One of the most significant findings is the upregulation of the pathogen-inducible terpene synthase gene, TPS04. nih.govnih.gov Terpene synthases are crucial enzymes in plants that produce a diverse array of terpenoid compounds. These compounds are involved in various physiological processes, including defense against herbivores and pathogens. utoronto.ca The specific upregulation of TPS04 suggests that this compound may trigger plant defense response pathways. utoronto.ca

It is important to note that the bioactivity of this compound in this plant system is reportedly diminished by the process of glucosylation, a common detoxification pathway in plants where a glucose molecule is attached to the compound, potentially reducing its biological efficacy. nih.govnih.gov

The identification of TPS04 as a responsive gene provides a potential biomarker for the activity of this compound, albeit within a botanical context. Further research is necessary to determine if this compound elicits analogous effects in animal systems and to identify and validate corresponding biomarkers in preclinical animal models.

Table 1: Gene Expression Biomarker for this compound Activity in a Plant Model

| Biomarker | Biological System | Observed Effect | Potential Implication |

| TPS04 gene expression | Arabidopsis thaliana | Upregulation | Activation of plant defense mechanisms |

Comparative Biological Activity of this compound Analogues

To better understand the potential pharmacological profile of this compound, it is useful to examine the biological activities of its structural analogues. These comparisons can offer insights into how specific chemical modifications, such as the presence and position of the nitro group, influence the compound's effects.

N-(2-hydroxyphenyl)acetamide

This compound, which lacks the nitro group of this compound, has demonstrated notable anti-inflammatory and anti-arthritic properties in preclinical rat models. nih.govresearchgate.net Studies have shown that N-(2-hydroxyphenyl)acetamide can significantly reduce the levels of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in adjuvant-induced arthritic rats. nih.gov Furthermore, this analogue has been observed to modulate oxidative stress markers. nih.govresearchgate.net In a model of doxorubicin-induced nephrotoxicity, N-(2-hydroxyphenyl)acetamide demonstrated protective effects by improving the inflammatory profile of the renal tissue. nih.gov

Other Nitrated Analogues

Other positional isomers, such as N-(4-hydroxy-2-nitrophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide, have been synthesized and characterized. nih.govresearchgate.net However, detailed investigations into their specific biological activities and preclinical pharmacological effects are not extensively reported in the current scientific literature. The study that identified this compound also reported the formation of N-(2-hydroxy-3-nitrophenyl)acetamide by certain bacteria. nih.govnih.gov

The available data suggests that the acetamide and hydroxyl moieties contribute to anti-inflammatory activity, while the nitro group's influence on this and other potential biological effects of this compound requires more direct investigation.

Table 2: Comparative Biological Activities of this compound and its Analogues

| Compound Name | Key Structural Difference from this compound | Documented Biological Activity | Model System |

| N-(2-hydroxyphenyl)acetamide | Absence of the nitro group | Anti-inflammatory, anti-arthritic, nephroprotective | Rat models |

| N-(4-hydroxy-2-nitrophenyl)acetamide | Different position of the hydroxyl group | Primarily characterized chemically | Not extensively studied biologically |

| N-(2-hydroxy-3-nitrophenyl)acetamide | Different position of the nitro group | Identified as a microbial product | Primarily characterized chemically |

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of N 5 Hydroxy 2 Nitrophenyl Acetamide and Its Derivatives

Influence of Phenolic Hydroxyl Group Position and Reactivity on Biological Activity

The biological and pharmaceutical activities of phenolic compounds are often linked to their phenolic ring and the attached hydroxyl group. researchgate.net These groups are known to be pivotal for the antioxidant properties of many molecules, a function attributed to their ability to donate a hydrogen atom to neutralize free radicals. pjmhsonline.comnih.gov The efficiency of this radical-scavenging activity is highly dependent on the number and position of the hydroxyl groups on the aromatic core. researchgate.netnih.gov

Studies on isomers of nitrophenylacetamide highlight the importance of the hydroxyl group's location. For instance, the hydrogen-bonding pattern, a key factor in molecular recognition, differs significantly between isomers. In the crystal structure of N-(4-hydroxy-2-nitrophenyl)acetamide, the hydroxyl group engages in an intermolecular hydrogen bond with the amide oxygen atom of a neighboring molecule. nih.govresearchgate.net Conversely, in N-(4-hydroxy-3-nitrophenyl)acetamide, the hydroxyl group forms a bifurcated hydrogen bond, with one intramolecular interaction with the adjacent nitro group and an intermolecular bond with a nitro group on another molecule. nih.gov These positional differences directly impact the supramolecular structure and, by extension, how the molecule can interact with a biological receptor.

Chemical modification of the phenolic hydroxyl group serves as a powerful tool to probe its role. Transforming the hydroxyl group into a less hydrophilic moiety, such as a methoxy (B1213986) group, can drastically alter the biological activity profile. Such modifications have been shown to diminish antioxidant and antiproliferative effects while potentially boosting antimicrobial activity by increasing the molecule's lipophilicity, which enhances its ability to penetrate microbial cell membranes. pjmhsonline.compjmhsonline.com

Table 1: Impact of Hydroxyl Group Position on Molecular Interactions in Nitrophenylacetamide Isomers

| Compound | Position of -OH Group | Observed Hydrogen Bonding Interaction of -OH Group | Reference |

|---|---|---|---|

| N-(4-hydroxy-2-nitrophenyl)acetamide | para to acetamide (B32628), ortho to nitro | Intermolecular bond to an amide oxygen atom | nih.gov, researchgate.net |

Impact of the Nitro Group and its Chemical Environment on Molecular Interactions

The nitro group (–NO₂) is a strong electron-withdrawing substituent that profoundly influences the electronic architecture and reactivity of the aromatic ring. researchgate.netsvedbergopen.com Its presence and position are critical for modulating the biological activity of N-(5-hydroxy-2-nitrophenyl)acetamide derivatives.

The position of the nitro group dictates its interaction with both adjacent functional groups and biological targets. Research on other classes of nitroaromatic compounds, such as chalcones, has demonstrated that the location (ortho, meta, or para) of the nitro group significantly affects biological outcomes like anti-inflammatory activity. mdpi.com An ortho-nitro group, for example, was found to form a conventional hydrogen bond with an arginine residue in the active site of COX-2, an interaction not observed with meta or para isomers. mdpi.com

In nitrophenylacetamides, the nitro group's position relative to the hydroxyl and amino moieties allows for specific intramolecular hydrogen bonds that stabilize the molecular conformation. In N-(4-hydroxy-2-nitrophenyl)acetamide, the amide's NH group forms an intramolecular hydrogen bond with an oxygen atom of the ortho-nitro group. nih.govresearchgate.net This interaction contrasts with that in the N-(4-hydroxy-3-nitrophenyl) isomer, where the hydroxyl group bonds with the nitro group. nih.gov These intramolecular forces lock the molecule into a more planar and rigid conformation, which can be crucial for fitting into a specific binding pocket.

Beyond steric and electronic effects, the nitro group is a key pharmacophore due to its susceptibility to metabolic reduction. In biological systems, nitroreductase enzymes can reduce the nitro group to highly reactive intermediates like nitroso and hydroxylamine (B1172632) species. researchgate.netnih.gov These intermediates are often responsible for the compound's ultimate biological effect or toxicity. nih.gov

Table 2: Influence of Nitro Group Position on Intramolecular Hydrogen Bonding

| Compound | Relative Positions of Functional Groups | Key Intramolecular Hydrogen Bond | Consequence | Reference |

|---|---|---|---|---|

| N-(4-hydroxy-2-nitrophenyl)acetamide | -NH and -NO₂ are ortho | Amide N-H···O-N (nitro) | Stabilizes conformation | nih.gov, researchgate.net |

Role of the Acetamide Moiety in Target Recognition and Efficacy

The importance of the amide linkage is recognized in medicinal chemistry, partly due to the hydrophilic character imparted by the peptide-like bond. semanticscholar.org Crystal structure analyses of related compounds confirm the acetamide group's direct involvement in extensive hydrogen-bonding networks. For example, the acetamide carbonyl oxygen is a frequent recipient of hydrogen bonds from hydroxyl groups on adjacent molecules, leading to the formation of chains and other supramolecular assemblies in the solid state. nih.govresearchgate.net These same interactions are fundamental to how the molecule would bind to amino acid residues within a protein's active site.

The spatial orientation of the acetamide group relative to the phenyl ring is another critical factor. The degree of rotation around the C(aryl)-N bond determines the planarity of the molecule and can be heavily influenced by the presence of other substituents. In N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide group is twisted significantly out of the phenyl plane, with a dihedral angle of 47.24°. researchgate.net This non-planar conformation presents a very different shape to a receptor compared to a more planar analogue, thereby affecting binding affinity and selectivity. The core N-(2-hydroxyphenyl)acetamide structure has demonstrated anti-inflammatory properties, establishing it as a viable pharmacophore for further development. researchgate.net

Stereochemical Implications for Biological Potency and Selectivity

While this compound itself is an achiral molecule, the principles of stereochemistry are paramount when considering the design of more complex and potentially more potent derivatives. The introduction of any chiral center into the molecule would result in stereoisomers (enantiomers or diastereomers) that could exhibit markedly different biological activities.

The biological activity of a molecule is contingent on its ability to form a stable complex with a biological receptor, which is itself a chiral entity. This interaction depends on the precise three-dimensional arrangement of the ligand's functional groups. Even without a traditional chiral carbon, the specific conformation and relative orientation of the hydroxyl, nitro, and acetamide groups create a distinct 3D pharmacophore. The planarity and dihedral angles observed in the crystal structures of related isomers directly influence this 3D shape. nih.govresearchgate.net

Should derivatives be synthesized with chiral centers—for example, by modifying the acetyl group of the acetamide moiety to include a stereocenter—it is well-established that one stereoisomer will typically fit the target's binding site better than the other. This differential binding leads to differences in potency and selectivity. Therefore, any rational drug design program based on this scaffold must consider stereochemical factors to optimize biological potency and minimize off-target effects. The relevance of stereoisomerism is noted in studies of structurally related acetamide derivatives, underscoring its importance for the broader class of compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for understanding and predicting the biological activity of a series of compounds based on their molecular structures. For derivatives of this compound, QSAR can elucidate the specific physicochemical properties that govern their efficacy and guide the design of new, more potent analogues.

Successful QSAR studies have been performed on structurally related acetamide derivatives. One such study modeled the inhibitory activity of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives against matrix metalloproteinases (MMPs). nih.gov This study utilized 2D autocorrelation descriptors and employed both multiple linear regression (MLR) and more complex, nonlinear Bayesian-regularized neural network (BRANN) approaches. The nonlinear models proved to be highly predictive, indicating a complex relationship between structure and activity. nih.gov

Another study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives used a combination of 2D-QSAR and 3D-QSAR techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), to model activity against the influenza A virus. semanticscholar.org These models help to visualize the favorable and unfavorable steric and electrostatic fields around the molecule, providing direct insight for structural modification.

A hypothetical QSAR study on this compound derivatives would involve calculating a range of molecular descriptors for each analogue and correlating them with a measured biological response (e.g., IC₅₀). These descriptors would capture the key electronic, steric, and hydrophobic properties of the molecules.

Table 3: Potential Descriptors for a QSAR Study of this compound Derivatives

| Descriptor Class | Example Descriptors | Property Modeled |

|---|---|---|

| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges | Electron-donating/withdrawing effects, polarity |

| Steric | Molar Refractivity (MR), van der Waals volume, Surface area | Molecular size, shape, and bulk |

| Hydrophobic | Log P (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity indices (e.g., Kier & Hall) | Molecular branching and connectivity |

Rational Design Principles for Optimized this compound Derivatives

Based on the collective SAR and SMR insights, several rational design principles can be formulated to create optimized derivatives with enhanced potency, selectivity, or improved metabolic profiles.

Systematic Modification of Ring Substituents: The positions of the hydroxyl and nitro groups are critical for establishing specific hydrogen bonding patterns and influencing molecular conformation. nih.gov A key strategy involves synthesizing all positional isomers to systematically probe the target's binding pocket topology and identify the optimal substitution pattern for activity and selectivity.

Bioisosteric Replacement of the Nitro Group: While integral to activity, the nitro group can be a metabolic liability, leading to the formation of reactive, potentially toxic species. researchgate.net Rational design would explore the replacement of the –NO₂ group with other electron-withdrawing bioisosteres. Candidates include the cyano (–CN), trifluoromethyl (–CF₃), or sulfonyl (–SO₂R) groups. This approach aims to retain the necessary electronic properties for activity while altering the metabolic fate of the compound to reduce toxicity.

Functionalization of the Hydroxyl and Acetamide Groups: The –OH and acetamide moieties are primary points for target interaction. The hydroxyl group can be converted to an ether or ester to modulate lipophilicity and cell permeability. pjmhsonline.com The acetamide group can be elaborated by replacing the terminal methyl group with larger alkyl or aryl substituents to probe for additional hydrophobic interactions within the binding site. Structure-based design, guided by X-ray crystallography of ligand-target complexes, would be invaluable for optimizing these interactions. ijper.org

Integration of Computational Modeling: Predictive QSAR models should be developed and used iteratively. nih.govsemanticscholar.org Once a statistically robust model is established, it can be used to predict the activity of a virtual library of designed compounds, prioritizing the most promising candidates for chemical synthesis and biological testing. This approach, combined with molecular docking simulations to visualize binding modes, accelerates the discovery of lead compounds by focusing resources on molecules with the highest probability of success.

Preclinical Biotransformation and Pharmacokinetic Studies of N 5 Hydroxy 2 Nitrophenyl Acetamide

In Vitro Metabolic Stability and Metabolite Identification in Hepatic and Microbial Systems

While information on the hepatic metabolism of N-(5-hydroxy-2-nitrophenyl)acetamide is limited in the current scientific literature, studies involving microbial and plant systems have provided significant insights into its biotransformation. These systems are often used in early metabolic studies as they can mimic mammalian metabolic pathways.

Research has shown that this compound is metabolized by a variety of microorganisms, including soil bacteria and yeasts, as well as by plants. nih.gov Incubating the compound with organisms such as Pseudomonas laurentiana, Arthrobacter MPI763, the yeast Papiliotrema baii, Pantoea ananatis, and the fungus Actinomucor elegans resulted in the formation of several detoxification products. nih.govnih.gov Similarly, exposure to plants like Brassica oleracea (kohlrabi) and Arabidopsis thaliana also led to the generation of metabolites through conjugation. nih.gov

Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. longdom.org

Phase I Metabolism: These reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on a molecule. longdom.org For nitroaromatic compounds like this compound, reductive metabolization is a known pathway, particularly in microbial systems. nih.gov This process can occur via anaerobic reduction, leading to nitroso- and hydroxylamine (B1172632) intermediates. nih.gov

Phase II Metabolism: These reactions involve the conjugation of a compound or its Phase I metabolite with an endogenous molecule, which typically increases water solubility and facilitates excretion. longdom.org The identified metabolites of this compound in microbial and plant systems are primarily the result of Phase II conjugation. nih.govnih.gov Key enzymes involved in these transformations include:

Glucosyltransferases: In plants and some microorganisms, these enzymes catalyze the attachment of a glucose molecule to the parent compound. This is analogous to glucuronidation in mammals, a major Phase II pathway. nih.gov

Sulfotransferases (SULTs): These enzymes are responsible for sulfation, which involves the addition of a sulfonate group. This pathway was observed in the fungal metabolism of the compound. nih.gov

The primary biotransformation pathways identified for this compound in non-mammalian preclinical models are conjugation reactions. nih.govnih.gov

Glucosylation: The most prominent metabolic pathway observed across several bacterial species and in plants was the formation of a glucoside derivative. nih.gov This conjugation process serves as an efficient detoxification method. In the case of Pantoea ananatis, the compound was further metabolized into a glucoside succinic acid ester. nih.govnih.gov Studies have shown that the bioactivity of this compound is rapidly nullified by glucosylation. nih.govnih.gov

Sulfation: Incubation with the fungal consortium Actinomucor elegans resulted in the synthesis of 2-acetamido-4-nitrophenyl sulfate, demonstrating sulfation as another key detoxification pathway. nih.govnih.gov

The table below summarizes the metabolites identified in various biological systems.

| Biological System | Organism/Plant | Metabolite Identified | Biotransformation Pathway |

| Bacteria | Pseudomonas laurentiana, Arthrobacter MPI763 | Glucoside derivative | Conjugation (Glucosylation) |

| Bacteria | Pantoea ananatis | Glucoside derivative, Glucoside succinic acid ester | Conjugation (Glucosylation, Esterification) |

| Yeast | Papiliotrema baii | Glucoside derivative | Conjugation (Glucosylation) |

| Fungus | Actinomucor elegans consortium | 2-acetamido-4-nitrophenyl sulfate | Conjugation (Sulfation) |

| Plant | Brassica oleracea, Arabidopsis thaliana | Glucoside derivative | Conjugation (Glucosylation) |

Preclinical Absorption, Distribution, and Excretion (ADME) Studies

Comprehensive ADME studies are essential to characterize the disposition of a compound within an organism.

Specific studies detailing the permeability of this compound across biological barriers, such as the intestinal epithelium or the blood-brain barrier, are not available in the reviewed scientific literature.

Data from tissue distribution and accumulation studies of this compound in preclinical animal models are not available in the published literature. Such studies would typically involve administering the compound to animal models and measuring its concentration in various organs and tissues over time.

Pharmacokinetic Modeling and Prediction in Preclinical Species

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the time course of drug concentrations in the body. Physiologically based pharmacokinetic (PBPK) modeling, for instance, can integrate in vitro data to predict in vivo ADME profiles. frontiersin.org

However, based on the available literature, no specific pharmacokinetic models or predictions for this compound in any preclinical species have been published.

Advanced Analytical Methodologies for N 5 Hydroxy 2 Nitrophenyl Acetamide Research

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are fundamental in confirming the molecular structure of N-(5-hydroxy-2-nitrophenyl)acetamide. These techniques probe the interactions of the molecule with electromagnetic radiation to provide detailed information about its functional groups and atomic connectivity. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR spectroscopy are powerful tools for elucidating the precise arrangement of hydrogen and carbon atoms within the molecule. In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals reveal the electronic environment and neighboring protons for each unique hydrogen atom. For this compound, specific resonances would be expected for the aromatic protons, the amide proton (NH), the hydroxyl proton (OH), and the methyl protons of the acetamide (B32628) group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. Key characteristic absorption bands for this compound would include vibrations for the O-H (hydroxyl), N-H (amide), C=O (amide carbonyl), and N-O (nitro group) bonds.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The presence of the chromophoric nitro group and the phenyl ring conjugated with the acetamide and hydroxyl groups gives rise to characteristic absorption bands in the UV-Vis spectrum. It is a particularly useful tool for quantitative analysis. lehigh.edu

While specific spectral data for this compound is not widely published, analysis of related structures provides expected values. researchgate.netresearchgate.netsigmaaldrich.com

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, amide (N-H), hydroxyl (O-H), and methyl (CH₃) protons, with specific chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for each unique carbon atom, including aromatic carbons, the amide carbonyl carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretch, N-H stretch, C=O stretch (amide I), and asymmetric/symmetric NO₂ stretches. |

| UV-Vis Spectroscopy | Absorption maxima related to electronic transitions within the conjugated nitroaromatic system. |

Chromatographic Separation and Quantification Methods (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of nitroacetamide isomers. vulcanchem.com Reversed-phase (RP) HPLC is typically employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to improve peak shape. sielc.comsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. vulcanchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. ekb.eg LC-MS/MS is invaluable for detecting and quantifying trace amounts of the compound, especially in complex matrices.

| Parameter | Typical HPLC Conditions for Related Nitroacetamides |

|---|---|

| Column | Reversed-phase C18 (e.g., 5 µm, 4.6 x 250 mm) nih.gov |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water containing 0.1% Formic Acid nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV detection (e.g., 254 nm) vulcanchem.com or MS/MS |

| Application | Purity assessment, quantification, separation of isomers vulcanchem.com |

Mass Spectrometry for Metabolite Identification and Trace Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound and its metabolites. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, facilitating unambiguous formula determination.

When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a characteristic spectrum of daughter ions. This fragmentation pattern serves as a structural fingerprint, enabling the identification of metabolites formed through biotransformation. For this compound, a molecular ion peak at m/z 196.16 (M+) is expected. vulcanchem.com Common fragmentation pathways would involve the loss of the nitro group (NO₂, -46 Da) and the acetamide group (-59 Da). vulcanchem.com Studies on related compounds have successfully used LC-MS/MS to identify various metabolic products, such as hydroxylated and N-dealkylated species, by analyzing these characteristic fragmentation patterns. nih.govnih.gov

Crystallographic Analysis for Solid-State Structure and Hydrogen Bonding Patterns

Analysis of the 4-hydroxy isomer reveals that it crystallizes in a monoclinic system (space group C2/c). nih.gov Its structure is stabilized by a network of hydrogen bonds. Specifically, it features an intramolecular N—H···O hydrogen bond between the amide hydrogen and an oxygen atom of the adjacent nitro group. Furthermore, intermolecular O—H···O hydrogen bonds link the hydroxyl group of one molecule to the amide oxygen of a neighboring molecule, forming chains within the crystal lattice. nih.govresearchgate.net It is anticipated that this compound would also exhibit significant hydrogen bonding involving its hydroxyl, amide, and nitro groups, though the positional change of the hydroxyl group would lead to a different packing arrangement and hydrogen bond network. vulcanchem.com

| Parameter | Crystallographic Data for N-(4-hydroxy-2-nitrophenyl)acetamide nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 9.6643 |

| b (Å) | 18.5534 |

| c (Å) | 9.3072 |

| β (°) | 95.5075 |

| Key Hydrogen Bonds | Intramolecular N—H···O(nitro); Intermolecular O—H···O(amide) |

Bioanalytical Techniques for Detection in Biological Matrices

The detection and quantification of this compound and its metabolites in biological matrices such as plasma, tissues, or microbial cultures require highly sensitive and selective bioanalytical methods.

LC-MS/MS is the premier technique for this purpose due to its ability to handle complex sample matrices while providing excellent sensitivity and specificity. Research on the positional isomer N-(2-hydroxy-5-nitrophenyl) acetamide has demonstrated the use of LC/HRMS and MS/MS to identify the parent compound and its detoxification products, such as glucoside derivatives, in soil bacteria and plants. nih.gov Similarly, HPLC methods have been developed for the quantitative determination of related compounds in mouse plasma and tumor tissue homogenates, showcasing the utility of this approach in pharmacokinetic studies. nih.gov These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances before injecting the sample into the LC-MS/MS system.

Potential Research Applications and Future Directions for N 5 Hydroxy 2 Nitrophenyl Acetamide

Exploratory Therapeutic Potential in Preclinical Disease Models (e.g., anti-inflammatory, antimicrobial)

While direct preclinical studies on the anti-inflammatory or antimicrobial properties of N-(5-hydroxy-2-nitrophenyl)acetamide are not extensively documented, research on analogous compounds suggests that these are promising areas for investigation.

The non-nitrated parent compound, N-(2-hydroxyphenyl)acetamide, has demonstrated significant anti-inflammatory and anti-arthritic properties in rat models. nih.govresearchgate.net In studies involving adjuvant-induced arthritis, this compound was found to reduce paw edema and decrease the serum levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net Furthermore, it has shown protective effects in a rat model of doxorubicin-induced nephrotoxicity by improving the inflammatory profile of the renal tissue. nih.gov These findings suggest that the core hydroxyphenyl)acetamide scaffold possesses inherent anti-inflammatory activity, which may be modulated by the presence and position of a nitro group.

Regarding its antimicrobial potential, a study on a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides revealed a broad spectrum of activity against various bacteria and fungi, including drug-resistant strains. This indicates that the inclusion of a nitro group on the hydroxyphenyl)acetamide framework can confer potent antimicrobial properties. The evaluation of this compound against a panel of pathogenic microbes would be a logical next step to determine its specific spectrum of activity and potential as an antimicrobial agent. The general class of acetamide (B32628) derivatives has also been noted for its potential antimicrobial and anti-inflammatory properties. researchgate.netnih.gov

Table 1: Preclinical Bioactivity of Structurally Related Compounds

| Compound Name | Preclinical Model | Observed Effects |

| N-(2-hydroxyphenyl)acetamide | Adjuvant-induced arthritis in rats | Reduced paw edema, decreased IL-1β and TNF-α levels. nih.govresearchgate.net |

| N-(2-hydroxyphenyl)acetamide | Doxorubicin-induced nephrotoxicity in rats | Ameliorated renal damage and improved inflammatory profile. nih.gov |

| N-(2-hydroxy-4(or 5)-nitrophenyl) amides | In vitro antimicrobial assays | Broad-spectrum activity against bacteria and fungi. |

Utility as a Chemical Probe for Fundamental Biological Processes

The isomer of the subject compound, N-(2-hydroxy-5-nitrophenyl)acetamide, has been identified as a bioactive molecule that can serve as a chemical probe to investigate fundamental biological processes, particularly in plants. In studies using Arabidopsis thaliana, this compound was shown to elicit alterations in the expression profile of several genes. mdpi.com Notably, it led to the upregulation of the pathogen-inducible terpene synthase TPS04. mdpi.com This suggests that N-(2-hydroxy-5-nitrophenyl)acetamide, and likely this compound, could be valuable tools for dissecting plant defense pathways and understanding the molecular response to chemical stressors.

The bioactivity of these compounds is often linked to their metabolism. For instance, in plants and microorganisms, N-(2-hydroxy-5-nitrophenyl)acetamide is detoxified through glucosylation. mdpi.com Studying the metabolism of this compound in various biological systems could reveal novel enzymatic pathways and provide insights into cellular detoxification mechanisms. The nitro group itself is a key feature, as its enzymatic reduction can lead to the formation of reactive intermediates that can interact with cellular components, making these compounds useful for probing redox biology. svedbergopen.comnih.gov

Development of Derivatized Forms for Enhanced Research Utility (e.g., prodrugs, targeted delivery)

The functional groups of this compound, namely the phenolic hydroxyl and the nitro group, are amenable to chemical modification to create derivatized forms with enhanced research utility.

Prodrug Development: The phenolic hydroxyl group can be esterified to create prodrugs with improved pharmacokinetic properties, such as increased lipophilicity for better membrane permeability. Upon administration, these esters would be hydrolyzed by endogenous esterases to release the active parent compound. This is a common strategy for improving the delivery of phenolic drugs. researchgate.net Furthermore, the nitro group itself can be part of a prodrug strategy. Nitroaromatic compounds are often considered bioreductive prodrugs, as they can be selectively activated in hypoxic environments, such as those found in solid tumors. nih.govnih.gov The reduction of the nitro group by nitroreductase enzymes, which are more active under low oxygen conditions, leads to the formation of cytotoxic species. nih.govnih.gov This suggests that this compound could be a scaffold for developing hypoxia-activated anticancer agents.

Targeted Delivery: The development of targeted delivery systems for nitroaromatic compounds is an active area of research. researchgate.net For instance, this compound could be conjugated to a targeting moiety, such as an antibody or a small molecule ligand that recognizes a specific receptor on target cells, to achieve site-specific delivery and reduce off-target effects. mdpi.com Given the potential for hypoxia-activated therapy, derivatization could also focus on improving the compound's accumulation in tumor tissues.

Challenges and Opportunities in Translational Preclinical Research

Translating a compound like this compound from basic research to a preclinical candidate faces several challenges, but also presents unique opportunities.

Challenges:

Toxicity: A significant hurdle for nitroaromatic compounds is their potential toxicity. The enzymatic reduction of the nitro group can lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates, which can cause cellular damage and have mutagenic or carcinogenic effects. svedbergopen.comresearchgate.net Thorough toxicological profiling will be essential in the preclinical development of this compound.

Metabolic Instability: As seen with its isomer, the compound may be rapidly metabolized in vivo, for example, through glucosylation, which could limit its systemic exposure and therapeutic efficacy. mdpi.com Understanding its metabolic fate early in development is crucial.

Predictive Models: The choice of appropriate animal models that can accurately predict efficacy and toxicity in humans is a general challenge in preclinical research. researchgate.net For a hypoxia-activated agent, it would be critical to use tumor models with well-characterized hypoxic regions.

Opportunities:

Selective Activation: The potential for hypoxia-selective activation of the nitro group offers a significant therapeutic window for cancer treatment, minimizing damage to healthy, well-oxygenated tissues. nih.govnih.gov

Broad-Spectrum Bioactivity: The preliminary evidence for both anti-inflammatory and antimicrobial potential in related compounds suggests that this compound could be a lead for developing multi-target agents.

Chemical Tractability: The presence of multiple functional groups allows for a wide range of chemical modifications to optimize its properties, such as potency, selectivity, and pharmacokinetic profile.

Identification of Novel Research Avenues and Underexplored Mechanisms of Action

Future research on this compound could explore several novel avenues and delve deeper into its potential mechanisms of action.

Mechanism of Action:

Nitric Oxide Release: Nitroaromatic compounds have the potential to act as prodrugs of reactive nitrogen species, such as nitric oxide (NO). svedbergopen.com The bioreductive metabolism of the nitro group could lead to the release of NO, which has a wide range of biological effects, including vasodilation, neurotransmission, and immunomodulation. Investigating the ability of this compound to generate NO could uncover novel therapeutic applications.

Redox Cycling: The nitro group can undergo one-electron reduction to form a nitro radical anion, which can then be re-oxidized by molecular oxygen, generating superoxide (B77818) radicals. nih.gov This process, known as redox cycling, can lead to oxidative stress and cellular damage, which could be harnessed for antimicrobial or anticancer effects.

Novel Research Avenues:

Modulation of Signaling Pathways: As a chemical probe, it could be used to identify novel cellular targets and signaling pathways. High-throughput screening could reveal unexpected biological activities.

Combination Therapies: If developed as a hypoxia-activated prodrug, it could be used in combination with radiation therapy or other anticancer agents that are less effective in hypoxic environments.

Agricultural Applications: Given the effects of its isomer on gene expression in plants, its potential as a plant growth regulator or a pesticide could be explored.

Q & A

What are the optimized synthetic routes for N-(5-hydroxy-2-nitrophenyl)acetamide, and how can reaction yields be improved?

Basic Research Question

The synthesis involves nitration of a precursor (e.g., 5-hydroxyacetanilide) followed by acetylation. details a method where 15 (likely 5-hydroxyacetanilide) is treated with HNO₃ in acetic anhydride/acetic acid at 25°C for 8 hours, achieving 98% yield. Key steps include:

- Reagent Ratios : A 1:1 volume ratio of concentrated HNO₃ to acetic acid ensures controlled nitration.

- Quenching : Excess acetic anhydride is neutralized with 2N HCl to prevent over-acetylation.

- Purification : Cold-water washing removes impurities, and recrystallization from methanol yields pure product .

Yield Optimization : Adjusting reactant stoichiometry (e.g., acetic anhydride volume) and maintaining low temperatures during quenching minimizes side reactions.

How can X-ray crystallography and SHELX software refine the molecular structure of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond geometries and intermolecular interactions. and highlight:

- Data Collection : Crystals grown via slow evaporation (e.g., methanol) are analyzed using Mo-Kα radiation (λ = 0.71073 Å).

- SHELX Refinement : SHELXL ( ) refines positional/anisotropic displacement parameters. For example:

- Hydrogen Bonding : Centrosymmetric C–H⋯O interactions stabilize the crystal lattice (e.g., C9–H9B⋯O3, 2.75 Å) .

- Torsional Angles : The nitro group deviates from the aromatic plane (O1–N1–C3–C2 = -16.7°), influencing molecular packing .

Validation : R-factors (<0.05) and electron density maps confirm accuracy.

What computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (e.g., ~4.5 eV) indicate charge-transfer potential .

- Molecular Electrostatic Potential (MESP) : Negative regions near nitro and hydroxyl groups suggest nucleophilic attack sites .

- Vibrational Spectroscopy : FTIR simulations match experimental peaks (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.